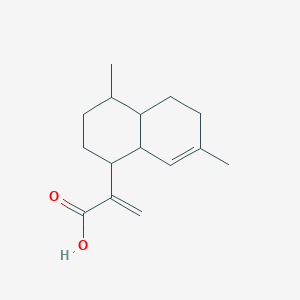
Arteannuic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arteannuic acid is a sesquiterpene lactone derived from the plant Artemisia annua, commonly known as sweet wormwood. This compound is a key intermediate in the biosynthesis of artemisinin, a potent antimalarial agent. This compound has garnered significant interest due to its role in the production of artemisinin and its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Arteannuic acid can be synthesized through various chemical routes. One common method involves the cyclization of farnesyl pyrophosphate, a precursor in the mevalonate pathway. This process typically requires specific catalysts and controlled reaction conditions to ensure the correct formation of the sesquiterpene structure.
Industrial Production Methods: Industrial production of this compound often involves the extraction from Artemisia annua plants. The plants are cultivated, harvested, and processed to isolate the compound. Advanced techniques such as supercritical fluid extraction and chromatography are employed to purify this compound from plant extracts .
Analyse Des Réactions Chimiques
Types of Reactions: Arteannuic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form artemisinin, the active antimalarial compound.
Reduction: Reduction reactions can modify the lactone ring, altering the compound’s biological activity.
Substitution: Substitution reactions can introduce different functional groups, potentially enhancing its therapeutic properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen, often in the presence of catalysts like iron or copper salts.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Reagents like halogens or alkylating agents are employed to introduce new functional groups.
Major Products:
Oxidation: Artemisinin and its derivatives.
Reduction: Modified sesquiterpene lactones with altered biological activities.
Substitution: Functionalized this compound derivatives with potential therapeutic applications.
Applications De Recherche Scientifique
Arteannuic acid has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for synthesizing various sesquiterpene lactones and other complex organic molecules.
Biology: this compound is studied for its role in the biosynthesis of artemisinin and its potential biological activities.
Medicine: Research focuses on its antimalarial properties and potential use in treating other diseases such as cancer and inflammation.
Mécanisme D'action
The mechanism of action of arteannuic acid primarily involves its conversion to artemisinin. Artemisinin exerts its effects by generating reactive oxygen species (ROS) that damage the parasite’s cellular components. The endoperoxide bridge in artemisinin is crucial for its antimalarial activity. This compound itself may also interact with molecular targets, influencing various biological pathways .
Comparaison Avec Des Composés Similaires
Arteannuic acid can be compared with other sesquiterpene lactones such as:
Artemisinic acid: Another precursor in the biosynthesis of artemisinin, differing slightly in its chemical structure.
Dihydroartemisinic acid: A reduced form of artemisinic acid, also involved in artemisinin biosynthesis.
Artemisinin: The final product in the biosynthesis pathway, known for its potent antimalarial activity.
Uniqueness: this compound is unique due to its specific role as an intermediate in the biosynthesis of artemisinin. Its structural features and reactivity make it a valuable compound for both synthetic chemistry and biological research .
Propriétés
IUPAC Name |
2-(4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-9-4-6-12-10(2)5-7-13(14(12)8-9)11(3)15(16)17/h8,10,12-14H,3-7H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQMEXSCSAIXGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C2C1CCC(=C2)C)C(=C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
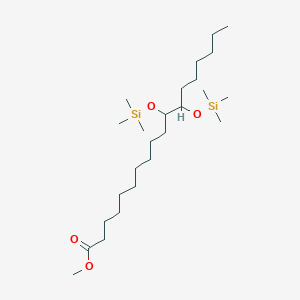
![3-[(3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B12820428.png)
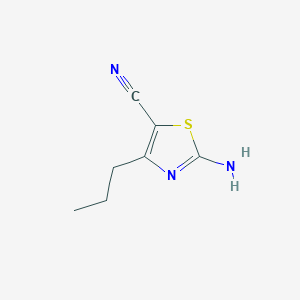
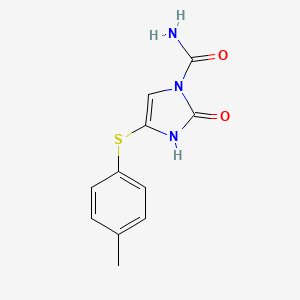
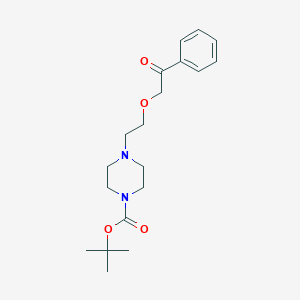
![3-[(Cyclobutylamino)methyl]quinolin-2-ol](/img/structure/B12820456.png)
![Tert-butyl 2-[6-[2-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]ethenyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B12820457.png)

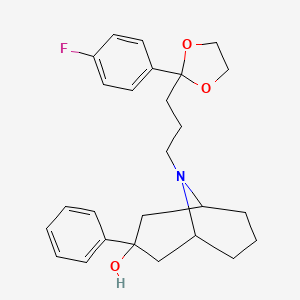
![1-([1,2,4]Triazolo[4,3-a]pyridin-5-yl)ethan-1-one](/img/structure/B12820473.png)
![N-Ethyl-1H-benzo[d]imidazol-1-amine](/img/structure/B12820474.png)
![methyl N-[(1R)-2-[(4S)-2-[17-[2-[(2S,5S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidin-2-yl]-1H-imidazol-5-yl]-21-oxa-5,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),5,9,11,14(19),15,17-nonaen-6-yl]-4-(methoxymethyl)pyrrolidin-1-yl]-2-oxo-1-phenylethyl]carbamate](/img/structure/B12820489.png)
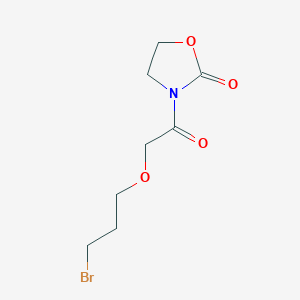
![2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B12820504.png)
